8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-dione class, characterized by a bicyclic purine core with substitutions at the 3-, 7-, and 8-positions. The 8-position features a dimethylaminoethylamino group (-NH-(CH₂)₂-N(CH₃)₂), while the 7-position is substituted with a 3-phenylpropyl chain. These modifications aim to enhance solubility, bioavailability, and target affinity, particularly in kinase inhibition or anticancer applications .
Properties
CAS No. |
476481-92-2 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C19H26N6O2/c1-23(2)13-11-20-18-21-16-15(17(26)22-19(27)24(16)3)25(18)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)(H,22,26,27) |
InChI Key |
AJCLEBGKYMQVJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the dimethylaminoethyl and phenylpropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
Modifications at the 8-position significantly influence physicochemical properties and bioactivity.
Substituent Variations at the 7-Position
The 7-position substituent modulates steric effects and target engagement.
Pharmacological Implications
- Anticancer Activity: Compounds with 8-alkylamino groups (e.g., butylamino in ) show moderate cytotoxicity, while dimethylaminoethylamino derivatives may improve kinase selectivity .
- Solubility: Hydroxyethylamino substituents () increase polarity but reduce membrane permeability compared to dimethylaminoethylamino groups .
Biological Activity
The compound 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a complex structure that includes a purine core and various substituents. Its unique molecular configuration suggests potential biological activities, particularly in the fields of oncology and neurology.
Biological Activity Overview
Research indicates that purine derivatives often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific biological activities of this compound may include:
- Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Neurological Effects : Given its structural similarities to known neuroactive compounds, it may exhibit properties beneficial for treating neurological disorders.
The mechanisms through which This compound exerts its effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.
- Signal Transduction Interference : The compound could disrupt key signaling pathways associated with cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Adenosine | Purine base | Energy transfer | Naturally occurring |
| Caffeine | Methylated purine | Stimulant properties | CNS effects |
| Theophylline | Methylated purine | Bronchodilator | Treats asthma |
| This compound | Complex substituents | Potential anti-cancer activity | Unique substituent profile |
This table highlights how the unique substituents of This compound may enhance its pharmacological profile compared to other similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In vitro Studies : Cell line assays have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines, indicating its potential as an anti-cancer agent.
- Enzyme Interaction Studies : Research has shown that the compound inhibits specific enzymes associated with lipid metabolism, which could lead to therapeutic applications in metabolic disorders.
- Neuropharmacological Assessment : Animal models have been used to evaluate the neurological effects of the compound. Preliminary results suggest improvements in cognitive function and reduced anxiety-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
